molecular formula C11H10INO2 B11943474 1-(4-Iodophenyl)-2,6-piperidinedione CAS No. 200706-81-6

1-(4-Iodophenyl)-2,6-piperidinedione

Cat. No.: B11943474
CAS No.: 200706-81-6
M. Wt: 315.11 g/mol
InChI Key: APAGESUSYBIZIQ-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2,6-piperidinedione is an organic compound that belongs to the class of piperidinediones It is characterized by the presence of an iodophenyl group attached to the piperidinedione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-2,6-piperidinedione typically involves the reaction of 4-iodoaniline with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the piperidinedione ring. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-2,6-piperidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

1-(4-Iodophenyl)-2,6-piperidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-2,6-piperidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-2,6-piperidinedione
  • 1-(4-Chlorophenyl)-2,6-piperidinedione
  • 1-(4-Fluorophenyl)-2,6-piperidinedione

Comparison

Compared to its analogs, 1-(4-Iodophenyl)-2,6-piperidinedione is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom increases the compound’s molecular weight and may enhance its ability to participate in halogen bonding, which can be advantageous in drug design .

Properties

CAS No.

200706-81-6

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

1-(4-iodophenyl)piperidine-2,6-dione

InChI

InChI=1S/C11H10INO2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3H2

InChI Key

APAGESUSYBIZIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)I

Origin of Product

United States

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